molecular formula C14H22ClN3O B1478195 1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride CAS No. 2206243-18-5

1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride

Cat. No.: B1478195
CAS No.: 2206243-18-5
M. Wt: 283.8 g/mol
InChI Key: GVSYOHMHTYYFKW-JHEYCYPBSA-N
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Description

1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C14H22ClN3O and its molecular weight is 283.8 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The compound’s interactions with proteins can influence their conformation and function, leading to various biochemical outcomes .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, the compound can alter cell function, potentially leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or modulating specific pathways. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can impact its efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

(3S,4R)-1-methyl-4-[4-(methylaminomethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-16-7-10-3-5-11(6-4-10)12-8-17(2)9-13(12)14(15)18;/h3-6,12-13,16H,7-9H2,1-2H3,(H2,15,18);1H/t12-,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSYOHMHTYYFKW-JHEYCYPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2CN(CC2C(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride
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1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride
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1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride
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1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride
Reactant of Route 5
1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride
Reactant of Route 6
1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.